Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate

Lipophilicity Drug-likeness Membrane permeability

Sourcing a high-lipophilicity (phenylsulfanyl)benzoate ester with precise substitution for SAR studies is challenging. Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate (CAS 648436-68-4) fills this gap with computed XLogP3-AA of 7.2 and TPSA 51.6 Ų. • Meets CNS permeability screening criteria (logP >5, TPSA <60 Ų) for PAMPA/Caco-2 assays. • Serves as a lipophilic anchor point for systematic hydrophobic pocket probing in target proteins. • Functions as a reversed-phase HPLC retention-time marker and non-interfering LC-MS internal standard. Supplied with guaranteed purity and reliable global logistics for consistent experimental reproducibility.

Molecular Formula C21H26O2S
Molecular Weight 342.5 g/mol
CAS No. 648436-68-4
Cat. No. B12589066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate
CAS648436-68-4
Molecular FormulaC21H26O2S
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C=CC(=C1)C)SC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C21H26O2S/c1-4-5-6-7-8-18-15-16(2)9-14-20(18)24-19-12-10-17(11-13-19)21(22)23-3/h9-15H,4-8H2,1-3H3
InChIKeyIDQGEXGHOYKFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 6 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate – Compound-Class Overview


Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate (CAS 648436-68-4) is a small-molecule aryl thioether benzoate ester with molecular formula C₂₁H₂₆O₂S and a computed molecular weight of 342.5 g/mol [1]. Its structure consists of a methyl benzoate core para-substituted with a (2-hexyl-4-methylphenyl)sulfanyl moiety, placing it within the broader family of (phenylsulfanyl)benzoic acid derivatives. The long n-hexyl chain and ortho-methyl substitution on the thioaryl ring confer a high calculated lipophilicity (XLogP3-AA = 7.2) [1], distinguishing this compound from simpler, shorter-chain homologs that may be considered as procurement alternatives.

Procurement Risk of Substituting (Phenylsulfanyl)benzoate Esters


Compounds within the (phenylsulfanyl)benzoate ester class are not functionally interchangeable for structure-sensitive applications. Systematic variation of the thioaryl substituent—particularly chain length and aryl substitution pattern—produces large changes in lipophilicity, steric bulk, and electronic properties that directly impact solubility, membrane partitioning, and target-binding affinity [1]. As demonstrated in antileukotrienic phenylsulfanylbenzoic acid series, subtle structural modifications yield orders-of-magnitude differences in in vitro potency and in vivo pharmacokinetics [2]. Therefore, procurement of a non-identical (phenylsulfanyl)benzoate ester, even one differing by only a few methylene units, carries a high risk of failing to replicate the desired physicochemical or biological performance profile.

Quantitative Differentiation Against Structural Analogs


Lipophilicity Comparison vs. Phenyl Analog

The target compound exhibits a calculated logP (XLogP3-AA) of 7.2, compared to 3.8 for the unsubstituted phenyl analog methyl 4-(phenylsulfanyl)benzoate, representing a 3.4 log-unit increase in lipophilicity [1][2]. This difference corresponds to an approximately 2500-fold higher predicted n-octanol/water partition coefficient for the target compound, a magnitude of lipophilicity shift that is well-established to profoundly affect membrane partitioning behavior and in vivo distribution.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area and Membrane Permeability

The target compound has a computed TPSA of 51.6 Ų, which is identical to that of methyl 4-(phenylsulfanyl)benzoate (TPSA = 51.6 Ų) because both share the same polar functional groups (ester and thioether) [1][2]. However, when combined with the dramatically higher logP, the target compound is predicted to possess significantly enhanced passive permeability across biological membranes compared to the phenyl analog, as described by predictive models such as the parallel artificial membrane permeability assay (PAMPA) correlation with logP/TPSA ratio.

CNS drug design Blood-brain barrier Passive permeability

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 9 rotatable bonds (primarily from the n-hexyl chain), compared to 4 rotatable bonds for methyl 4-(phenylsulfanyl)benzoate [1][2]. This increased conformational freedom has a dual implication: it may improve solubility in lipophilic media but can introduce a larger entropic penalty upon binding to a structured target, potentially affecting binding affinity.

Entropic binding penalty Conformational pre-organization Structure-based design

Molecular Weight Impact on Physicochemical Behavior

The target compound has a molecular weight of 342.5 g/mol, compared to 244.3 g/mol for methyl 4-(phenylsulfanyl)benzoate, a 40% increase [1][2]. This weight difference is sufficient to shift the compound across common drug-likeness thresholds (e.g., Lipinski's Rule of Five MW < 500), but more importantly, it alters the compound's diffusion coefficient, molar refractivity, and the number of potential van der Waals contacts with a biological target.

Molecular weight Drug-likeness Size-dependent properties

Research and Industrial Application Scenarios


Membrane Permeability Profiling in CNS Drug Discovery

The high computed lipophilicity (XLogP3-AA = 7.2) and moderate TPSA (51.6 Ų) position this compound as a candidate for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability screening in central nervous system (CNS) drug discovery, where compounds with logP > 5 and TPSA < 60 Ų are frequently prioritized for blood-brain barrier penetration assessment. Unlike its phenyl analog (logP = 3.8), the target compound extends the lipophilicity range of the series, enabling exploration of logP-permeability relationships [1].

SAR Studies of (Phenylsulfanyl)benzoate Pharmacophores

The compound serves as a key lipophilic anchor point in SAR studies of the (phenylsulfanyl)benzoate scaffold, where the hexyl chain length, ortho-methyl group, and para-ester combination can be systematically varied to probe hydrophobic pocket dimensions in target proteins. The antileukotrienic activity observed in related phenylsulfanylbenzoic acid derivatives underscores the pharmacological relevance of precise substitution patterns in this chemical class [2].

Lipophilic Tracer for Chromatographic Method Development

With a molecular weight of 342.5 g/mol, 9 rotatable bonds, and high logP, this compound is well-suited as a lipophilic retention-time marker in reversed-phase HPLC method development for moderately lipophilic analytes. Its distinct mass and UV chromophore (from the benzoate ester) facilitate its use as a non-interfering internal standard in LC-MS quantification of drug-like molecules in biological matrices [1].

Solubility and Formulation Screening for Poorly Water-Soluble Compounds

The extremely high computed logP implies very low aqueous solubility, making this compound a representative model for studying solubility-enhancement techniques such as lipid-based formulations, nano-suspensions, or amorphous solid dispersions. Comparative studies with its less lipophilic phenyl analog (logP = 3.8) can quantify the solubility penalty imposed by the hexyl chain and guide formulation strategy [1][2].

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